Cas no 2415751-88-9 (Fmoc-a-cyclopropyl-D-Ala-OH H2O)
Fmoc-a-cyclopropyl-D-Ala-OH H2O Chemical and Physical Properties
Names and Identifiers
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- Fmoc-a-cyclopropyl-D-Ala-OH H2O
- Fmoc-alpha-cyclopropyl-D-Ala-OH .HO
- (2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
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- MDL: MFCD30748659
- Inchi: 1S/C21H21NO4.H2O/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24);1H2/t21-;/m1./s1
- InChI Key: XYAKENPSAHGVSD-ZMBIFBSDSA-N
- SMILES: OC([C@@](C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O.O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 538
- Topological Polar Surface Area: 76.6
Fmoc-a-cyclopropyl-D-Ala-OH H2O Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476147-1 g |
Fmoc-a-cyclopropyl-D-Ala-OH H2O; . |
2415751-88-9 | 1g |
€777.00 | 2023-04-21 | ||
| abcr | AB476147-1g |
Fmoc-a-cyclopropyl-D-Ala-OH H2O; . |
2415751-88-9 | 1g |
€827.80 | 2025-02-17 |
Fmoc-a-cyclopropyl-D-Ala-OH H2O Suppliers
Fmoc-a-cyclopropyl-D-Ala-OH H2O Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Fmoc-a-cyclopropyl-D-Ala-OH H2O
Introduction to Fmoc-a-cyclopropyl-D-Ala-OH H2O (CAS No. 2415751-88-9)
Fmoc-a-cyclopropyl-D-Ala-OH H2O (CAS No. 2415751-88-9) is a versatile and highly specialized compound used in the field of chemical and pharmaceutical research. This compound, also known as Fmoc-a-cyclopropyl-D-alanine hydrochloride, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and other biologically active molecules. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal, making it an essential tool for researchers in the field of medicinal chemistry.
The cyclopropyl group in Fmoc-a-cyclopropyl-D-Ala-OH H2O imparts unique structural properties to the molecule, which can influence the conformation and activity of peptides and proteins. This makes it particularly valuable in the design and synthesis of bioactive peptides with enhanced stability and biological activity. Recent studies have highlighted the potential of cyclopropyl-containing amino acids in the development of novel therapeutic agents, particularly in areas such as cancer therapy, antimicrobial peptides, and neurodegenerative diseases.
The hydrochloride salt form of Fmoc-a-cyclopropyl-D-Ala-OH H2O ensures high solubility in aqueous solutions, facilitating its use in various biochemical assays and synthetic protocols. This property is particularly advantageous in high-throughput screening (HTS) applications, where rapid and efficient preparation of peptide libraries is essential. The compound's stability under a wide range of conditions also makes it suitable for long-term storage and transportation, ensuring consistent performance in laboratory settings.
In the context of drug discovery, Fmoc-a-cyclopropyl-D-Ala-OH H2O has been utilized in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved pharmacological properties. These peptidomimetics can be tailored to target specific biological pathways or receptors, making them valuable tools for both basic research and therapeutic applications. For example, recent research has shown that cyclopropyl-containing peptidomimetics can effectively inhibit protease activity, which is a key mechanism in many disease processes.
The use of Fmoc-a-cyclopropyl-D-Ala-OH H2O in solid-phase peptide synthesis (SPPS) has been extensively studied and optimized. The Fmoc protecting group allows for stepwise addition of amino acids to a growing peptide chain, with each step involving deprotection followed by coupling with the next amino acid. This method ensures high purity and yield of the final peptide product, which is critical for applications such as drug development and diagnostic assays.
Moreover, the cyclopropyl group in Fmoc-a-cyclopropyl-D-Ala-OH H2O can introduce conformational constraints into peptides, leading to enhanced stability against proteolytic degradation. This property is particularly important for peptides designed to be administered orally or intravenously, where stability is crucial for maintaining therapeutic efficacy. Recent advancements in computational methods have further facilitated the design of peptides with optimal conformational properties using cyclopropyl-containing amino acids.
In addition to its applications in peptide synthesis, Fmoc-a-cyclopropyl-D-Ala-OH H2O has also found use in the study of protein-protein interactions (PPIs). PPIs are fundamental to many cellular processes and are often targeted for therapeutic intervention. By incorporating cyclopropyl-containing amino acids into peptides designed to disrupt specific PPIs, researchers can gain insights into the molecular mechanisms underlying various diseases. This approach has shown promise in areas such as cancer biology, where PPI inhibitors are being developed as potential treatments.
The safety profile of Fmoc-a-cyclopropyl-D-Ala-OH H2O is well-documented, with no significant toxicity reported at typical usage concentrations. However, as with any chemical reagent, proper handling and storage practices should be followed to ensure safety and maintain product integrity. Researchers should consult relevant safety data sheets (SDS) for detailed information on handling and disposal procedures.
In conclusion, Fmoc-a-cyclopropyl-D-Ala-OH H2O (CAS No. 2415751-88-9) is a valuable compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an essential tool for the synthesis of bioactive peptides and peptidomimetics, contributing to advancements in drug discovery and therapeutic development. As research continues to uncover new uses for this compound, its importance in the scientific community is likely to grow even further.
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